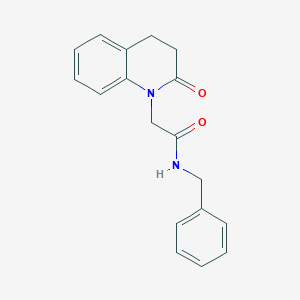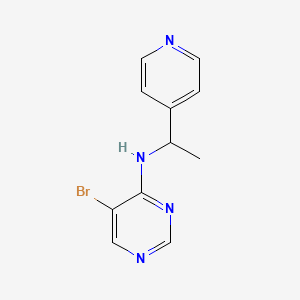![molecular formula C9H9BrN4O2 B7579399 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione binds to the bromodomain of BET proteins and inhibits their interaction with chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to have several biochemical and physiological effects. In cancer research, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infections, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to inhibit viral replication by targeting the host cell machinery required for viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is its specificity for BET proteins, which allows for targeted inhibition of gene expression. Additionally, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is its limited solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione research. One direction is to investigate the potential therapeutic applications of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione in other diseases, such as neurological disorders and cardiovascular diseases. Another direction is to develop more potent and selective BET inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione and to identify potential biomarkers that can predict response to treatment.
Conclusion:
In conclusion, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. Its specificity for BET proteins and low toxicity make it an attractive candidate for further research. However, its limited solubility and need for further elucidation of its mechanism of action are important considerations for future studies.
Méthodes De Synthèse
The synthesis of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione involves the reaction of 5-bromo-4-chloropyrimidine with 1-methyl-2,5-pyrrolidinedione in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in a peer-reviewed journal and has been validated by multiple research groups.
Applications De Recherche Scientifique
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. Inflammation research has demonstrated that 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infections, 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been shown to inhibit the replication of several viruses, including dengue virus and Zika virus.
Propriétés
IUPAC Name |
3-[(5-bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2/c1-14-7(15)2-6(9(14)16)13-8-5(10)3-11-4-12-8/h3-4,6H,2H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXHNCISZYIMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)

![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)
![2-[4-[Ethyl-(4-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579363.png)

![5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)
![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)
![2-[4-[(5-Chloro-2-methoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579400.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[[3-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579410.png)